molecular formula C3H8FOSi B14632751 CID 78063316

CID 78063316

Cat. No.: B14632751
M. Wt: 107.18 g/mol
InChI Key: SFBKPMOPEBMUMV-UHFFFAOYSA-N
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Description

CID 78063316 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. PubChem CIDs are critical for standardizing chemical information, enabling researchers to access structural, physicochemical, and bioactivity data .

Properties

Molecular Formula

C3H8FOSi

Molecular Weight

107.18 g/mol

InChI

InChI=1S/C3H8FOSi/c1-6(2)5-3-4/h3H2,1-2H3

InChI Key

SFBKPMOPEBMUMV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)OCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Fluoromethoxy)(dimethyl)silane typically involves the reaction of dimethylchlorosilane with fluoromethanol in the presence of a base. The reaction proceeds as follows:

(CH3)2SiCl+CH3OF(CH3)2SiOCH3F+HCl\text{(CH}_3\text{)}_2\text{SiCl} + \text{CH}_3\text{OF} \rightarrow \text{(CH}_3\text{)}_2\text{SiOCH}_3\text{F} + \text{HCl} (CH3​)2​SiCl+CH3​OF→(CH3​)2​SiOCH3​F+HCl

This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane compound.

Industrial Production Methods

On an industrial scale, the production of (Fluoromethoxy)(dimethyl)silane involves the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various silanes, including (Fluoromethoxy)(dimethyl)silane.

Chemical Reactions Analysis

Limitations in Identified Sources

The search results focus on:

  • Compound libraries with IC₅₀ values and molecular structures (Table 1, ).

  • Electrochemical reaction optimization for pharmaceutical synthesis ( ).

  • QSAR modeling for sulfonamide derivatives ( ).

  • EPA chemical inventories and structural analogs ( , , ).

None reference CID 78063316 directly or indirectly via molecular formulas, structural analogs, or reaction pathways.

Recommended Steps for Further Research

To address this gap, the following strategies are advised:

Database-Specific Queries

  • PubChem : Validate the CID’s existence and retrieve its molecular structure, synonyms, and associated bioassays.

  • SciFinder/Reaxys : Search for synthetic pathways, patents, or publications using the compound’s InChIKey or SMILES notation.

  • EPA Chemicals Dashboard : Filter for analogs via the Related Substances tab ( ).

Reaction Prediction

If the compound’s structure is known, infer reactivity using principles from:

  • Electrochemical synthesis ( ): Redox-active functional groups (e.g., amines, sulfonamides) could undergo controlled electron transfer.

  • Heterocyclic derivatization ( ): Triazine or benzimidazole cores may participate in nucleophilic substitutions or cross-coupling reactions.

Example Reaction Table for Structural Analogs

The table below illustrates reaction types observed in compounds with similar functional groups (e.g., sulfonamides, oxadiazoles) from the search results ( , ):

Reaction TypeReagents/ConditionsProduct FunctionalizationYield (%)Citation
Nucleophilic Aromatic Substitution K₂CO₃, DMF, 80°CIntroduction of amine groups65–85 ,
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl formation70–90
Ester Hydrolysis NaOH, EtOH/H₂O, refluxCarboxylic acid derivatives>90 ,

Critical Data Gaps

  • Synthetic routes : No patents or publications describe the synthesis of this compound in the provided sources ( , ).

  • Biological activity : Absent from high-throughput screening data ( , ).

  • Regulatory status : Not listed in EPA inventories ( , ).

Scientific Research Applications

(Fluoromethoxy)(dimethyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Fluoromethoxy)(dimethyl)silane involves its ability to act as a hydride donor or acceptor in various chemical reactions. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78063316, comparisons with structurally or functionally analogous compounds are essential. Below is a hypothetical framework for such an analysis, derived from methodologies described in the evidence:

Structural and Functional Analogues

Similar compounds are often identified via:

  • PubChem Structure Clustering : Tools like PubChem’s "Similar Compounds" feature group chemicals by structural motifs, functional groups, or bioactivity profiles .
  • Mass Spectrometry (MS) Fragmentation Patterns : Techniques like collision-induced dissociation (CID) and electron transfer dissociation (ETD) in MS/MS enable structural differentiation of isomers or homologues .

Hypothetical Data Table: Key Parameters for Comparison

The table below synthesizes comparison criteria from analogous studies in the evidence (e.g., oscillatoxin derivatives, betulin-based inhibitors, and CID 16725315 vs. CID 23631927 ):

Parameter This compound Hypothetical Analogues Reference Method
Molecular Weight (g/mol) N/A 450–500 (e.g., oscillatoxin D) LC-ESI-MS
Bioactivity N/A Enzyme inhibition (e.g., CID 5469634) Kinetics assays
Solubility (LogP) N/A 2.5–4.0 (lipophilic compounds) Chromatographic retention
Toxicity (LD50) N/A >100 mg/kg (low acute toxicity) CTD toxicogenomics

Key Findings from Analogous Studies

Structural Overlays and Functional Group Impact: Compounds like oscillatoxin D (CID 101283546) and betulin-derived inhibitors (e.g., CID 72326) highlight how minor structural variations (e.g., methyl groups or hydroxyl substitutions) significantly alter bioactivity and solubility .

Analytical Challenges: CID-based MS/MS fragmentation may fail to distinguish isomers (e.g., ginsenosides Rf vs. F11), necessitating complementary techniques like ion mobility spectrometry .

Toxicological Profiles: Comparative Toxicogenomics Database (CTD) analyses of amino acid-based compounds (n=1,658) reveal that molecular weight and hydrophobicity correlate with species-specific toxicity thresholds .

Methodological Considerations

The absence of direct data on this compound underscores the importance of:

  • Metadata Standardization : As per and , PubChem CIDs must link to exhaustive metadata (e.g., synthetic protocols, spectral libraries) to enable reproducible comparisons.
  • Cross-Platform Validation : Integrating data from diverse sources (e.g., CTD, CASMI challenges) mitigates biases in bioactivity or toxicity predictions .

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